molecular formula C12H11BrClN B2435221 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1506904-89-7

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B2435221
CAS No.: 1506904-89-7
M. Wt: 284.58
InChI Key: OMJRPPQTGQESSZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative supplied for research and development purposes. The pyrrole heterocycle is a five-membered aromatic ring with significant importance in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs . This specific compound features a halogenated phenyl substituent (containing bromo and chloro groups), a structural motif commonly explored to modulate the compound's lipophilicity, electronic properties, and its interaction with biological targets . Substituted pyrroles are frequently investigated as core structural elements in the development of new antibacterial agents, particularly to address the growing challenge of antibacterial resistance . Natural and synthetic halogenated pyrrole compounds, such as marinopyrroles and pyrrolomycins, have demonstrated potent activity against resistant bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The structure-activity relationships (SAR) of such compounds are a key area of study, where researchers systematically modify substituents on the pyrrole and phenyl rings to optimize potency and selectivity . This reagent serves as a valuable building block for synthetic chemists and a potential lead compound for microbiologists and pharmaceutical researchers aiming to develop novel therapeutic agents. The product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJRPPQTGQESSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Executive Summary

This guide provides a comprehensive technical overview of this compound, a halogenated N-arylpyrrole with significant potential as a versatile building block in medicinal chemistry and materials science. We will explore its core chemical identity, synthesis via the Paal-Knorr reaction, detailed spectroscopic characterization, and prospective applications. The narrative is grounded in established chemical principles, providing not only procedural steps but the underlying rationale for methodological choices, ensuring a robust and reproducible understanding for laboratory applications.

Chemical Identity and Physicochemical Profile

This compound (CAS No: 39965-46-9) is a synthetic organic compound featuring a 2,5-dimethylpyrrole core N-substituted with a 3-bromo-4-chlorophenyl moiety. This specific substitution pattern is not arbitrary; the presence and position of the two distinct halogens (Br and Cl) create a unique electronic and steric environment. This structure is a prime candidate for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, making it a valuable intermediate.[1][2]

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁BrClN

  • Molecular Weight: 284.58 g/mol

  • Canonical SMILES: CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C

A molecule's behavior in a biological or chemical system is dictated by its physicochemical properties. The calculated properties presented below offer critical insights for experimental design, such as solvent selection and predicting biological membrane permeability.

Table 1: Predicted Physicochemical Properties

PropertyValueInsight for the Researcher
LogP (Octanol-Water Partition Coefficient) 4.8 - 5.1High lipophilicity; suggests good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) 4.38 ŲVery low polarity; reinforces the hydrophobic nature of the compound.
Number of Hydrogen Bond Donors 0Cannot act as a hydrogen bond donor, limiting interactions with polar protic solvents.
Number of Hydrogen Bond Acceptors 1 (Nitrogen)The pyrrole nitrogen's lone pair is part of the aromatic system, making it a very weak H-bond acceptor.[2]
Number of Rotatable Bonds 1Limited conformational flexibility due to the rigid aromatic systems.

Note: Data are computationally predicted and should be used as a guideline pending experimental verification.

Synthesis: The Paal-Knorr Reaction

The most direct and efficient route to N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3][4][5] This classic condensation reaction joins a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (3-bromo-4-chloroaniline) under acidic catalysis.[6]

Mechanistic Rationale

The reaction proceeds through the formation of a hemiaminal, followed by cyclization and a double dehydration to form the stable aromatic pyrrole ring.[5] An acid catalyst is crucial; it protonates a carbonyl oxygen, rendering the carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic aromatic amine. The removal of water, the reaction's byproduct, is essential to drive the equilibrium toward the final product, in accordance with Le Châtelier's principle.

Validated Laboratory Protocol

This protocol is designed as a self-validating system, where the successful removal of water provides a direct visual cue of reaction progress.

Workflow Diagram: Paal-Knorr Synthesis

G cluster_setup 1. Reaction Assembly cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification reactants Combine: - Hexane-2,5-dione (1.0 eq) - 3-bromo-4-chloroaniline (1.0 eq) - Toluene catalyst Add Catalyst: - p-Toluenesulfonic acid (0.05-0.1 eq) reactants->catalyst Catalyze reflux Heat to Reflux (~110°C) with Dean-Stark Trap catalyst->reflux Initiate monitor Monitor Water Collection & Optional TLC Analysis reflux->monitor Control quench Cool & Neutralize: Wash with aq. NaHCO₃ monitor->quench Completion extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄), Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify: Column Chromatography concentrate->purify

Caption: Stepwise workflow for the synthesis of the title compound via Paal-Knorr condensation.

Step-by-Step Methodology:

  • Assembly: Equip a round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser. Charge the flask with 3-bromo-4-chloroaniline (1.0 eq), hexane-2,5-dione (1.0-1.1 eq), and toluene (approx. 0.2 M concentration).

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.05-0.1 eq).

    • Expert Insight: Using a catalytic amount of a non-nucleophilic strong acid ensures efficient carbonyl activation without competing side reactions.

  • Execution: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap, providing a visual confirmation of the dehydration and ring-closing steps. The reaction is typically complete when water ceases to collect (usually 2-6 hours).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to quench the acid catalyst, followed by a brine wash to reduce the solubility of organic material in the aqueous phase.

  • Isolation: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product, typically as a white to off-white solid.

Structural Elucidation and Spectroscopic Signature

Confirming the identity and purity of the synthesized compound is non-negotiable. The following spectral data are characteristic of this compound.

  • ¹H NMR (Proton NMR): The spectrum is expected to be clean and highly symmetrical for the pyrrole moiety.

    • δ ~2.0 ppm (singlet, 6H): Corresponds to the two chemically equivalent methyl groups at the C2 and C5 positions of the pyrrole ring.[7][8]

    • δ ~5.9 ppm (singlet, 2H): Corresponds to the two equivalent vinylic protons at the C3 and C4 positions.[7]

    • δ ~7.3-7.8 ppm (multiplet, 3H): Represents the three protons on the disubstituted phenyl ring, which will form a complex ABC spin system.

  • ¹³C NMR (Carbon NMR):

    • δ ~13 ppm: Methyl carbons.

    • δ ~106 ppm: Unsubstituted pyrrole carbons (C3, C4).

    • δ ~128 ppm: Methyl-substituted pyrrole carbons (C2, C5).

    • δ ~120-140 ppm: Six distinct signals for the aromatic carbons of the phenyl ring, including those bonded to Br and Cl.

  • Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight and elemental composition.

    • The molecular ion peak [M]⁺ will appear as a characteristic cluster due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This results in major peaks at m/z values corresponding to the different isotopic combinations (e.g., C₁₂H₁₁⁷⁹Br³⁵ClN, C₁₂H₁₁⁸¹Br³⁵ClN, C₁₂H₁₁⁷⁹Br³⁷ClN, etc.), which is a powerful diagnostic tool.

Applications in Research and Development

The title compound is not an end-product but a strategic starting point. Its value lies in its potential for derivatization.

Medicinal Chemistry Scaffold

The pyrrole nucleus is a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and approved drugs like Atorvastatin and Sunitinib.[1][9][10] The di-halogenated phenyl group on this specific molecule serves two primary functions:

  • Modulation of Properties: Halogens increase lipophilicity, which can enhance membrane permeability and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.[11]

  • Synthetic Handle for Diversification: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the bromine position, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Diagram: Drug Discovery Logic Flow

G Scaffold Starting Scaffold 1-(3-bromo-4-chlorophenyl)- 2,5-dimethyl-1H-pyrrole Coupling Selective Cross-Coupling Suzuki, Sonogashira, etc. (at C-Br position) Scaffold:f0->Coupling:f0 Functionalize Library Diverse Analog Library Varied R-groups introduced Coupling:f0->Library:f0 Synthesize Screening Biological Screening High-Throughput Assays Library:f0->Screening:f0 Test SAR Lead Optimization Structure-Activity Relationship (SAR) Screening:f0->SAR:f0 Analyze

Caption: A logical workflow for utilizing the title compound as a scaffold in a drug discovery program.

Organic Electronics and Materials Science

N-arylpyrroles can serve as monomers for electropolymerization, creating conductive polymers. The electronic properties of these materials are highly dependent on the substituents of the aryl ring. The electron-withdrawing nature of the halogens on this compound could be exploited to tune the band gap and redox potential of resulting polymers, making them of interest for applications in sensors or organic electronic devices.[1]

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Handling: Use in a well-ventilated chemical fume hood.[12]

  • PPE: Wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[13]

  • Precautions: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Always consult the most recent Safety Data Sheet (SDS) for the compound before use.[12][15]

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Heterocyclic compounds - pyrrole. Slideshare. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC - NIH. [Link]

  • Safety Data Sheet(SDS). MOLBASE. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones. ACG Publications. [Link]

  • Pharmaceuticals based on the Pyrrole Nucleus. University of Birmingham. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace / European Journal of Medicinal Chemistry. [Link]

  • 1H-Pyrrole, 2,5-dimethyl- - Mass Spectrum. NIST WebBook. [Link]

  • 1H-Pyrrole, 2,5-dimethyl- - IR Spectrum. NIST WebBook. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PMC - NIH. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace / RSC Advances. [Link]

Sources

Cheminformatics and Synthetic Utility of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole , a halogenated N-arylpyrrole derivative. While often utilized as a diverse scaffold in high-throughput screening (HTS) libraries, this specific molecular architecture holds significant value in medicinal chemistry as a lipophilic building block and a potential antitubercular agent. The presence of the 3-bromo-4-chloro substitution pattern on the N-phenyl ring serves a dual purpose: it modulates electronic properties via inductive effects and blocks metabolic oxidation at the typically reactive para-position.

Molecular Identity & Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use the monoisotopic mass for high-resolution mass spectrometry (HRMS) validation due to the distinct isotopic signatures of Bromine (


) and Chlorine (

).
PropertyValueNotes
IUPAC Name This compound
Molecular Formula

Molecular Weight 284.58 g/mol Average mass
Monoisotopic Mass 282.976 g/mol Based on

and

Isotopic Pattern M, M+2, M+4Distinct 3:4:1 intensity ratio (approx) due to Br/Cl combo
CLogP ~4.8 - 5.2Highly lipophilic; likely requires DMSO for stock solutions
H-Bond Donors 0Aprotic
H-Bond Acceptors 1Pyrrole nitrogen lone pair is part of aromatic system (weak acceptor)
Structural Representation (SMILES)

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C[1]

Synthetic Methodology: The Paal-Knorr Condensation

The most robust route to this compound is the Paal-Knorr Pyrrole Synthesis . This cyclocondensation reaction involves a 1,4-diketone and a primary amine.[2]

Reaction Scheme

Reactants: 2,5-Hexanedione + 3-Bromo-4-chloroaniline Catalyst: p-Toluenesulfonic acid (p-TsOH) or Acetic Acid (AcOH) Solvent: Toluene (for Dean-Stark) or Ethanol (for microwave)

Detailed Experimental Protocol

Note: This protocol is designed for a 5 mmol scale.

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-chloroaniline (1.03 g, 5.0 mmol) in Ethanol (15 mL).

  • Addition: Add 2,5-hexanedione (0.60 mL, 5.1 mmol) to the solution. A slight excess of the diketone ensures complete consumption of the aniline.

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.1 mL) or p-TsOH (10 mol%).

    • Mechanism Note: The acid catalyst activates the carbonyl carbons, facilitating nucleophilic attack by the amine.

  • Reaction:

    • Method A (Thermal): Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Method B (Microwave - Recommended): Seal in a microwave vial and heat at 120°C for 15 minutes. This typically improves yield and reduces side products [1].

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) and wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification:

    • The crude product is often a brown oil or solid. Purify via flash column chromatography using a gradient of Hexanes

      
       5% EtOAc in Hexanes.
      
    • Yield Expectation: 75–90%.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the acid-catalyzed cyclization mechanism, highlighting the critical dehydration steps.

PaalKnorrMechanism Reactants Reactants: 2,5-Hexanedione + 3-Br-4-Cl-Aniline Inter1 Hemiaminal Formation Reactants->Inter1 Acid Cat. Nucleophilic Attack Inter2 Cyclization to Dihydroxypyrrolidine Inter1->Inter2 Intramolecular Attack Elimination Double Dehydration (- 2 H2O) Inter2->Elimination Aromatization Driving Force Product Product: 1-(3-bromo-4-chlorophenyl)- 2,5-dimethyl-1H-pyrrole Elimination->Product Final Structure

Caption: Figure 1. Step-wise mechanistic flow of the Paal-Knorr synthesis converting the 1,4-diketone and aniline into the aromatic pyrrole core.[3]

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)[6][7][8]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.05 ppm (s, 6H): Characteristic singlet for the two methyl groups  at positions 2 and 5.
      
    • 
       5.90 ppm (s, 2H): Singlet for the pyrrole ring protons  (positions 3 and 4).
      
    • 
       7.10–7.60 ppm (m, 3H): Aromatic protons from the phenyl ring. The specific splitting pattern will show a doublet (H-5'), a doublet of doublets (H-6'), and a doublet (H-2') due to the 3,4-substitution.
      
Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI.

  • Diagnostic Feature: Look for the "M+2" and "M+4" peaks.

    • A compound with 1 Br and 1 Cl will show a distinct isotopic envelope.

    • Base peak (M):

      
       (~283)
      
    • M+2:

      
       AND 
      
      
      
      (Highest intensity peak)
    • M+4:

      
       (Lower intensity)
      

Medicinal Chemistry Applications

This molecule is not merely a chemical curiosity; it belongs to a class of N-aryl-2,5-dimethylpyrroles that have demonstrated significant biological activity.[4][5]

Antitubercular Activity

Research indicates that N-aryl-2,5-dimethylpyrroles act as effective antitubercular agents, particularly against Mycobacterium tuberculosis [2].[4]

  • Mechanism: These compounds are often designed as hybrids of existing drugs (like BM212) to target mycobacterial membrane transport proteins (MmpL3).

  • Role of Halogens: The 3-bromo-4-chloro substitution increases lipophilicity (CLogP > 4.5), which facilitates penetration through the waxy mycolic acid cell wall of mycobacteria.

Synthetic Intermediate (Vilsmeier-Haack)

The electron-rich 3- and 4-positions of the pyrrole ring are susceptible to electrophilic aromatic substitution.

  • Formylation: Reaction with

    
     yields the 3-formyl derivative.
    
  • Utility: This aldehyde can be further condensed with hydrazines or amines to generate Schiff bases, which have been reported to possess broad-spectrum antimicrobial activity against MRSA [3].

Structure-Activity Relationship (SAR) Logic

The following diagram details the SAR logic for this scaffold in drug design.

SAR_Logic Core 1-(3-bromo-4-chlorophenyl)- 2,5-dimethyl-1H-pyrrole Methyls 2,5-Dimethyl Groups: Block alpha-oxidation Steric protection Core->Methyls Halogens 3-Br, 4-Cl Pattern: Increases Lipophilicity Modulates Metabolic Stability Core->Halogens Pyrrole Pyrrole Core: Electron-rich scaffold Amenable to C3-functionalization Core->Pyrrole

Caption: Figure 2.[6] Pharmacophore decomposition highlighting the functional roles of the methyl groups and halogenated aryl tail.

References

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[7] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[7] European Journal of Organic Chemistry, 2005(24), 5277–5288. Link

  • Bbia, M., et al. (2020).[8] Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria.[4][5] ACS Medicinal Chemistry Letters, 11(5), 638–644.[5][9] Link

  • Al-Wahaibi, L. H., et al. (2023).[10] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link

Sources

3-bromo-4-chloroaniline pyrrole derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-Bromo-4-Chloroaniline Pyrrole Derivatives

Abstract

The confluence of the 3-bromo-4-chloroaniline scaffold with the privileged pyrrole heterocycle has given rise to a class of compounds with significant therapeutic potential. The specific halogenation pattern on the aniline ring provides a unique electronic and steric profile that profoundly influences molecular interactions with biological targets. This guide offers a comprehensive exploration of these derivatives, beginning with the strategic rationale behind their synthesis and culminating in a detailed analysis of their diverse biological activities. We will delve into key structure-activity relationships (SAR) and provide field-proven experimental protocols for their synthesis and evaluation, targeting researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the 3-Bromo-4-Chloroaniline Pyrrole Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 3-bromo-4-chloroaniline moiety is not a random assortment of halogens; it is a carefully considered building block. The chlorine at the 4-position and bromine at the 3-position create a distinct electronic environment and provide vectors for further chemical modification. This substitution pattern is often employed to enhance binding affinity to target proteins, improve metabolic stability, or modulate pharmacokinetic properties.[1]

When coupled with a pyrrole ring—a fundamental component of numerous natural products and FDA-approved drugs—the resulting derivatives gain access to a wide range of pharmacological activities.[2] The pyrrole nucleus is a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, which are essential for high-affinity ligand-receptor binding.[3] This guide will illuminate how the unique combination of these two moieties has been leveraged to create potent modulators of critical biological pathways.

Synthetic Strategies: From Building Blocks to Bioactive Molecules

The construction of 3-bromo-4-chloroaniline pyrrole derivatives relies on robust and versatile synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern on the pyrrole ring and the overall complexity of the target molecule.

Synthesis of the Core Precursor: 3-Bromo-4-Chloroaniline

The primary starting material, 3-bromo-4-chloroaniline, can be synthesized via the electrophilic bromination of p-chloronitrobenzene, followed by reduction of the nitro group. A typical laboratory-scale procedure involves dissolving p-chloronitrobenzene in a sulfuric acid solution and then slowly adding a brominating agent like bromine or potassium bromate to achieve the desired regioselectivity.[4]

Key Synthetic Methodologies for Pyrrole Ring Formation and Coupling

Two primary strategies are employed to synthesize the target derivatives: building the pyrrole ring onto the aniline or coupling a pre-formed pyrrole with the aniline.

  • Paal-Knorr Pyrrole Synthesis: This is a classic and highly effective method for forming the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-hexanedione or its analogs) with a primary amine, in this case, 3-bromo-4-chloroaniline.[5] The reaction is typically acid-catalyzed and proceeds via the formation of a dihydro-dioxepine intermediate which then dehydrates and cyclizes. This method is particularly useful for creating N-substituted pyrroles.[6]

  • Palladium-Catalyzed Cross-Coupling Reactions: For more complex structures, particularly 3-arylpyrroles, Suzuki-Miyaura cross-coupling is the method of choice.[7] This involves the reaction of a pyrrole boronate ester with an aryl halide (or vice versa). This powerful reaction allows for the modular construction of diverse libraries of compounds by varying the coupling partners.[7]

The following diagram illustrates a generalized workflow for the synthesis and subsequent screening of these derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation A Starting Materials (3-Bromo-4-chloroaniline, 1,4-Dicarbonyls) B Pyrrole Formation (e.g., Paal-Knorr Synthesis) A->B C Purification (Chromatography) B->C D Characterization (NMR, MS, IR) C->D E In Vitro Screening (Kinase Assays, Antimicrobial Assays) D->E Pure Compound F Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: Generalized workflow for the discovery of novel 3-bromo-4-chloroaniline pyrrole derivatives.

Biological Activities and Therapeutic Applications

The 3-bromo-4-chloroaniline pyrrole scaffold has proven to be a fertile ground for the discovery of potent biological agents, particularly in oncology and infectious diseases.

Protein Kinase Inhibition: A Dominant Application

A significant body of research has focused on derivatives of this class as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways and are often dysregulated in cancer.[8]

  • EGFR and VEGFR Inhibition: The pyrrolo[2,3-d]pyrimidine core, often featuring an N4-substituted aniline moiety, is a prominent scaffold for targeting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] The 3-bromo-4-chloroaniline substitution has been explored in this context. For instance, in a series of N4-aryl-7H-pyrrolo[2,3-d]pyrimidines, varying the aniline substitution pattern significantly impacted inhibitory activity against EGFR and VEGFR-2.[9] While direct replacement of a 3-bromoanilino group with a 2-fluoro-4-chloroanilino moiety sometimes led to decreased activity, subtle changes can fine-tune potency and selectivity, highlighting the importance of the specific halogenation pattern.[9]

  • Other Kinase Targets: The broader pyrrole class has demonstrated activity against a range of other kinases, including Lymphocyte-specific kinase (Lck) and PI3-kinase related kinases (PIKKs), suggesting that the 3-bromo-4-chloroaniline derivatives could be adapted to target these enzymes as well.[10][11] Sunitinib, a well-known multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole indolin-2-one core and demonstrates the clinical success of targeting kinases with pyrrole-based structures.[12][13]

The general mechanism for many of these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme's catalytic domain.

G cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Downstream Inhibitor 3-Bromo-4-chloroaniline Pyrrole Derivative Inhibitor->RTK Competitive Inhibition

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of the heterocyclic compound 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole. Given the absence of extensive published data for this specific molecule, this document establishes a predictive solubility profile based on first principles of physical organic chemistry and an analysis of its structural motifs. We delve into the physicochemical properties that govern its solubility, including polarity, molecular weight, and potential intermolecular interactions. The core of this guide is a detailed, field-proven experimental protocol for the quantitative determination of solubility using the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a robust understanding and practical methodology for characterizing the solubility of novel N-aryl pyrrole derivatives.

Introduction: The Significance of Solubility for N-Aryl Pyrroles

This compound belongs to the N-aryl pyrrole class of compounds. Pyrrole and its derivatives are foundational structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and conductive polymers.[1] The specific substitution pattern of this molecule—a halogenated phenyl group attached to the pyrrole nitrogen and two methyl groups on the pyrrole ring—suggests its potential utility as a synthetic intermediate or a scaffold for creating novel bioactive agents.

In any chemical application, from reaction optimization to drug formulation and purification, solubility is a critical physical property. An accurate understanding of a compound's solubility in various organic solvents allows scientists to:

  • Select appropriate solvents for chemical synthesis and purification (e.g., crystallization).

  • Develop effective extraction and chromatography methods.[2]

  • Prepare solutions of known concentrations for biological screening and analysis.

  • Guide the formulation of active pharmaceutical ingredients (APIs) into viable drug products.

This guide provides the theoretical framework and practical tools necessary to confidently assess the solubility of this compound.

Physicochemical Analysis and Predicted Solubility Profile

The solubility of a molecule is primarily dictated by its structure and the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[2]

Molecular Structure Analysis

To predict the solubility of this compound, we can deconstruct its molecular architecture:

  • 2,5-dimethyl-1H-pyrrole Core: The pyrrole ring itself is an aromatic heterocycle.[3] While the N-H proton is moderately acidic, the lone pair on the nitrogen is delocalized into the aromatic system, making it a very weak base. The two methyl groups are non-polar and increase the lipophilicity (hydrophobicity) of the molecule.

  • 1-(3-bromo-4-chlorophenyl) Substituent: This is a bulky, non-polar aromatic group. The bromine and chlorine atoms are highly electronegative, but their symmetrical placement on the phenyl ring results in a molecule with a relatively low overall dipole moment. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction, but their primary effect here is to increase the molecular weight and van der Waals surface area, further enhancing its non-polar character.[4]

Overall Prediction: The molecule is predominantly large, rigid, and non-polar. It lacks significant hydrogen bond donating or accepting capabilities. Therefore, it is predicted to have low solubility in polar solvents like water and high solubility in non-polar or moderately polar aprotic organic solvents .

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature (approx. 25°C). This table serves as a practical starting point for experimental design.

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-polar AliphaticHigh "Like dissolves like"; strong van der Waals interactions between the non-polar solute and solvent.
TolueneNon-polar AromaticVery High Excellent match in polarity; potential for π-π stacking interactions between aromatic rings.
Dichloromethane (DCM)Moderately Polar AproticVery High Effective at solvating large, moderately polar to non-polar organic molecules.
Diethyl EtherSlightly Polar AproticHigh The non-polar alkyl chains and overall character of ether are compatible with the solute.[5]
Ethyl AcetateModerately Polar AproticHigh A versatile solvent capable of dissolving a wide range of organic compounds.
AcetonePolar AproticModerate to High The ketone group provides polarity, but the molecule is still largely compatible.[6]
AcetonitrilePolar AproticModerate Higher polarity may begin to disfavor solvation of the large non-polar structure.
IsopropanolPolar ProticLow to Moderate The alkyl portion of the alcohol provides some non-polar character, but the hydrogen-bonding network is not ideal for the solute.
EthanolPolar ProticLow The solvent's strong hydrogen-bonding network is not easily disrupted by the non-polar solute.[5]
WaterPolar ProticInsoluble The high polarity and strong hydrogen-bonding network of water are incompatible with the large, non-polar solute.[5]

Standard Protocol: Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but for scientific accuracy, they must be validated by empirical data. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[7][8]

Causality in Experimental Design

The protocol described below is designed to be self-validating. Each step is chosen to mitigate common sources of error and ensure that a true thermodynamic equilibrium is reached and accurately measured.

  • Use of Excess Solid: Ensures that the solvent becomes saturated with the solute.[7]

  • Extended Equilibration Time: Allows the dissolution process to reach a thermodynamic steady state, as the rate of dissolution slows exponentially as it approaches saturation.[7]

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[9]

  • Filtration: A sub-micron filter (e.g., 0.22 µm) is used to remove all undissolved solid particles, ensuring that only the dissolved solute is measured.

  • Quantitative Analysis (HPLC): Provides a highly sensitive and specific method for determining the concentration of the solute in the saturated solution.

Materials and Reagents
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or dichloromethane). This is your 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of the solid compound (e.g., ~10-20 mg) to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Record the exact mass of the compound added.

    • Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator within an incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached.[7] Visually confirm that excess solid remains in each vial.

  • Sample Collection and Filtration:

    • Remove the vials from the shaker and let them stand for at least 30 minutes to allow the undissolved solid to settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic solid particles.

    • If the expected concentration is high, perform an accurate dilution of the filtrate with the same solvent to bring it within the range of the HPLC calibration curve.

  • HPLC Analysis and Quantification:

    • Analyze the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.99.

    • Inject the filtered (and diluted, if necessary) sample solutions into the HPLC.

    • Determine the concentration of the compound in the sample vials by interpolating their peak areas from the calibration curve.

  • Calculation:

    • Calculate the final solubility using the following formula, accounting for any dilutions made: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quant Quantification A 1. Weigh Excess Compound B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant Temperature (24-48h) B->C D 4. Settle and Collect Supernatant C->D E 5. Filter with 0.22µm Syringe Filter D->E H 8. Calculate Solubility from Calibration Curve F 6. Dilute Sample (If Necessary) E->F G 7. Analyze by HPLC F->G G->H

Caption: A generalized workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

References

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a relevant university chemistry resource.
  • Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

  • Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a relevant university chemistry resource.
  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SpringerLink. (n.d.). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds.
  • Biosynce. (2025). What is the solubility of pyrrole in different solvents?. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved from [Link]

  • Semantic Scholar. (2004). Poly(N‐hexyl‐cyclopenta[c]pyrrole) – A Novel 1,3,4‐Alkyl‐substituted Polypyrrole Soluble in Organic Solvents and Redox Conducting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of high molecular weight, highly soluble polypyrrole in organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrrole. PubChem Compound Database. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • Sigma-Aldrich. (n.d.). Bromo-pyrrole. Product Listing. Retrieved from a relevant chemical supplier website.
  • Royal Society of Chemistry. (2018). Site specificity of halogen bonding involving aromatic acceptors. Retrieved from [Link]

  • BenchChem. (n.d.). physical properties of 3-ethyl-4-methylpyrrole-2,5-dione.
  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • ResearchGate. (2025). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Retrieved from [Link]

  • Scribd. (n.d.). Pyrrole: Properties and Nomenclature.
  • ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Paal-Knorr Synthesis of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole , a halogenated N-aryl pyrrole scaffold often utilized as an intermediate in the development of antifungal agents, conductive polymers, and pharmaceutical building blocks.

The protocol addresses the specific challenge of using 3-bromo-4-chloroaniline , a deactivated nucleophile due to the electron-withdrawing inductive effects of the halogen substituents. Two methodologies are provided:

  • Method A (Classic): Azeotropic dehydration (Dean-Stark) for scalability and robustness.

  • Method B (Green): Iodine-catalyzed solvent-free synthesis for rapid screening and high atom economy.

Retrosynthetic Analysis & Mechanism

Chemical Strategy

The target molecule is assembled via the Paal-Knorr Pyrrole Synthesis , condensing a 1,4-diketone with a primary amine.[1][2][3]

  • Reactants: 2,5-Hexanedione (Acetonylacetone) + 3-Bromo-4-chloroaniline.

  • Challenge: The amine nucleophilicity is attenuated by the -Br and -Cl groups. Standard neutral conditions may result in slow kinetics or incomplete conversion.[4] Acid catalysis is required to activate the carbonyl carbons.[1]

Mechanistic Pathway

The reaction proceeds through a stepwise condensation-cyclization-dehydration sequence.

PaalKnorrMechanism Reactants Reactants (Amine + Diketone) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Acid Cat. Nucleophilic Attack Imine Imine Formation Hemiaminal->Imine - H₂O Cyclization Intramolecular Cyclization Imine->Cyclization Enamine Tautomer Attack on C=O Aromatization Dehydration & Aromatization Cyclization->Aromatization - H₂O Product Target Pyrrole Aromatization->Product Final Product

Figure 1: Step-wise mechanism of the acid-catalyzed Paal-Knorr reaction.

Experimental Protocols

Materials & Safety
  • 3-Bromo-4-chloroaniline (CAS: 823-54-1): Toxic if swallowed/inhaled. Potential skin sensitizer. Handle in a fume hood.

  • 2,5-Hexanedione (CAS: 110-13-4): Flammable liquid. Neurotoxic in large quantities (metabolite of hexane).

  • p-Toluenesulfonic acid (p-TSA): Corrosive.

  • Molecular Iodine (

    
    ):  Corrosive, sublimation hazard.
    
Method A: Classic Azeotropic Dehydration (Scalable)

Best for: Multi-gram scale, ensuring complete water removal to drive equilibrium.

Reagents:

  • 3-Bromo-4-chloroaniline (10.0 mmol, 2.06 g)

  • 2,5-Hexanedione (12.0 mmol, 1.37 g, 1.41 mL) [1.2 equiv]

  • p-TSA monohydrate (0.5 mmol, 95 mg) [5 mol%]

  • Toluene (30 mL)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the aniline, 2,5-hexanedione, p-TSA, and toluene to the flask.

  • Reaction: Heat the mixture to vigorous reflux (oil bath ~120-125°C). Water will begin to collect in the trap.

    • Note: The reaction typically requires 4–8 hours due to the deactivated amine. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup:

    • Cool to room temperature (RT).

    • Wash the organic layer with sat.

      
       (2 x 15 mL) to neutralize the acid.
      
    • Wash with brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is often a brown oil/solid. Recrystallize from hot Ethanol/Water (9:1) or purify via silica gel flash chromatography (Eluent: 100% Hexane

    
     95:5 Hexane/EtOAc).
    
Method B: Iodine-Catalyzed "Green" Synthesis

Best for: Rapid screening, small scale (<1g), high atom economy.

Reagents:

  • 3-Bromo-4-chloroaniline (1.0 mmol, 206 mg)

  • 2,5-Hexanedione (1.1 mmol, 125 mg)

  • Molecular Iodine (

    
    ) (0.05 mmol, 12 mg) [5 mol%]
    
  • Solvent: None (Neat) or Minimal Ethanol (0.5 mL)

Procedure:

  • Mixing: In a small vial, mix the aniline and diketone. If the aniline does not dissolve, add minimal Ethanol.

  • Catalysis: Add the iodine crystals.

  • Reaction: Stir at room temperature. If the mixture solidifies or reaction is slow (check TLC after 30 min), heat gently to 50°C.

    • Visual Cue: The mixture will darken significantly.

  • Quenching: Dilute with Ethyl Acetate (10 mL) and wash with

    
     (Sodium Thiosulfate) to remove iodine (color changes from dark brown to pale yellow).
    
  • Isolation: Dry organic layer, concentrate, and pass through a short silica plug.

Workflow & Quality Control

Workflow Start Start: Weigh Reagents MethodChoice Select Method Start->MethodChoice MethodA Method A: Toluene Reflux (Dean-Stark) MethodChoice->MethodA Scale > 2g MethodB Method B: Iodine/Neat (Green) MethodChoice->MethodB Scale < 1g Monitor Monitor: TLC (Hex/EtOAc 9:1) MethodA->Monitor MethodB->Monitor Workup Workup: Neutralize & Wash Monitor->Workup Conversion > 95% Purify Purification: Recrystallization or Column Workup->Purify QC QC: NMR & MP Purify->QC

Figure 2: Decision matrix and experimental workflow.

Expected Characterization Data

The presence of the 3-Br and 4-Cl substituents breaks the symmetry of the phenyl ring, resulting in a distinct aromatic splitting pattern.

TechniqueParameterExpected ResultInterpretation

H NMR

2.05 - 2.15 ppm
Singlet (6H)Pyrrole Methyls (

)

5.90 - 6.00 ppm
Singlet (2H)Pyrrole Ring Protons (

)

7.10 - 7.60 ppm
Multiplet (3H)Aromatic Protons (ABC system due to 3,4-subst)

C NMR

~12-13 ppm
PeakMethyl Carbons

~106 ppm
PeakPyrrole


~128-140 ppm
Multiple PeaksPhenyl Carbons (Shifted by Br/Cl)
Melting Point Range~85 - 95°CEstimate based on similar halo-aryl pyrroles
Appearance VisualOff-white/Tan SolidDarkens upon oxidation/light exposure

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: The electron-deficient aniline is a weak nucleophile.

    • Solution: Increase catalyst loading (10 mol% p-TSA) or switch to a higher boiling solvent (Xylene) to increase thermal energy.

  • "Sticky" Product:

    • Cause: Polymerization of the pyrrole (pyrroles are acid-sensitive) or residual diketone.

    • Solution: Ensure the workup includes a thorough bicarbonate wash to remove all acid traces. Store the product in the dark at 4°C.

  • Purification Difficulty:

    • Tip: Pyrroles can streak on silica. Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Paal-Knorr Pyrrole Synthesis - General Mechanism

    • Organic Chemistry Portal.[1] "Paal-Knorr Pyrrole Synthesis."[2][3][5][6][7]

    • [Link]

  • Green Chemistry / Iodine Catalysis

    • Banik, B. K., et al. "Microwave-assisted rapid and simplified synthesis of N-substituted pyrroles." Tetrahedron Letters, 2003. (Describes the use of Iodine and microwave methods).
    • [Link] (Reactant Data)

  • Solvent-Free Protocols

    • RSC Green Chemistry.[8] "The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis..."[5][8]

    • [Link]

Sources

purification of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This application note details the purification protocol for 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole , a lipophilic heterocyclic building block often synthesized via the Paal-Knorr condensation.[1]

While the Paal-Knorr reaction is robust, the isolation of N-aryl-2,5-dimethylpyrroles is frequently complicated by the presence of unreacted aniline derivatives (in this case, 3-bromo-4-chloroaniline) and oxidative oligomers (pyrrole "tars").[1] Standard flash chromatography is often resource-intensive for scale-up.[1] This guide presents a scalable, self-validating recrystallization workflow that exploits the steric twisting of the N-aryl bond and the specific solubility differentials of the halogenated moiety.[1]

Target Molecule Profile:

  • Core Structure: 2,5-dimethylpyrrole ring (electron-rich, susceptible to oxidation).[1]

  • N-Substituent: 3-bromo-4-chlorophenyl (highly lipophilic, electron-withdrawing).[1]

  • Critical Impurity: 3-bromo-4-chloroaniline (Starting Material).[1]

  • Challenge: The steric clash between the 2,5-methyl groups and the ortho-hydrogens of the phenyl ring forces the aromatic systems out of planarity.[1] This reduces crystal packing efficiency compared to planar pyrroles, often leading to "oiling out" rather than crystallization if the solvent system is not tuned correctly.

Pre-Purification: The Chemical Wash (Critical Step)

Expert Insight: Attempting to recrystallize the crude reaction mixture directly is a common failure point. The melting point of the starting amine (~80–82°C) is often dangerously close to that of the substituted pyrrole. Relying solely on solubility differences is risky.

Protocol A: Acidic Scavenging (Pre-Crystallization) Before recrystallization, the crude organic phase must be chemically scrubbed.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate or Dichloromethane.

  • Amine Removal: Wash the organic layer twice with 1.0 M HCl (aq) .

    • Mechanism:[1][2][3][4][5] The 2,5-dimethylpyrrole nitrogen is non-basic (lone pair participates in aromaticity). The impurity (aniline) is basic and will protonate, becoming water-soluble.

  • Neutralization: Wash with saturated NaHCO₃ (to remove trace acid which catalyzes pyrrole polymerization) followed by Brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo to a solid/semi-solid.

Recrystallization Protocol

Solvent System Selection: Based on the lipophilicity of the di-halogenated phenyl ring and the hydrophobic methyl groups, Ethanol (EtOH) is the primary solvent of choice. Methanol (MeOH) is a secondary candidate, while Hexanes may be used for final polishing.

Protocol B: Single-Solvent Recrystallization (Ethanol)

Step 1: Saturation

  • Place the acid-washed crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Absolute Ethanol (200 proof) at a ratio of 3 mL per gram of crude solid.

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Observation: If the solid does not dissolve completely, add EtOH in 0.5 mL/g increments.

    • Note: If a dark, insoluble tar remains at the bottom while the supernatant is clear, decant the hot supernatant into a clean flask. Do not attempt to dissolve the tar; these are oxidative oligomers.

Step 2: Controlled Cooling (The "Oil-Out" Prevention) [1]

  • Remove the flask from heat and allow it to cool to room temperature slowly (over 30–45 minutes).

    • Warning: Rapid cooling often traps impurities or causes the product to separate as an oil (supercooled liquid) rather than crystals.

  • Once at room temperature, inspect for crystal formation.

    • If Oiling Occurs: Re-heat to reflux, add a seed crystal (if available) or scratch the glass surface, and cool again more slowly (wrap the flask in foil/cloth).

Step 3: Cryogenic Maturation

  • Place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Validation: The supernatant should be pale yellow/clear, while the crystals should be off-white to pale tan.

Step 4: Isolation

  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash: Rinse the filter cake with cold Ethanol (-20°C) (2 x 1 mL/g).

    • Reasoning: The product has non-negligible solubility in RT ethanol; cold washing prevents yield loss.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Quantitative Data & Solubility Profile

The following table summarizes the solubility behavior driving this protocol.

SolventSolubility @ 25°CSolubility @ RefluxSuitabilityNotes
Water InsolubleInsolubleAnti-solventUsed only if EtOH recovery is low.[1]
Ethanol Low-ModerateHighIdeal Best balance of recovery and purity.[1]
Hexanes ModerateVery HighPoorToo soluble; difficult to crystallize (yield loss).
DCM HighHighUnsuitableProduct too soluble; used for extraction only.
1.0 M HCl InsolubleInsolubleWash MediumRemoves starting amine impurity.

Process Visualization (Logic Flow)

The following diagram illustrates the decision matrix for the purification workflow.

PurificationProtocol Start Crude Reaction Mixture (Paal-Knorr) AcidWash STEP 1: Acid Wash (DCM + 1M HCl) Start->AcidWash PhaseSep Phase Separation: Discard Aqueous (Amine) AcidWash->PhaseSep Removes Aniline Concentrate Concentrate Organic Phase to Solid Residue PhaseSep->Concentrate SolventAdd STEP 2: Add Ethanol Heat to Reflux (78°C) Concentrate->SolventAdd CheckSol Is Solution Clear? SolventAdd->CheckSol Decant Decant from Tars CheckSol->Decant No (Tars present) Cooling STEP 3: Slow Cooling (RT then 0°C) CheckSol->Cooling Yes Decant->Cooling CheckState Crystals or Oil? Cooling->CheckState Reheat Reheat & Add Seed/Scratch CheckState->Reheat Oil Filter STEP 4: Vacuum Filtration Cold EtOH Wash CheckState->Filter Crystals Reheat->Cooling Slower Rate Final Pure 1-(3-bromo-4-chlorophenyl)- 2,5-dimethyl-1H-pyrrole Filter->Final

Figure 1: Decision tree for the purification of N-aryl-2,5-dimethylpyrroles, emphasizing the critical acid-wash pre-treatment and oiling-out contingencies.

Quality Control & Validation

To ensure the protocol has succeeded, verify the following parameters:

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (9:1).

    • Visualization: UV (254 nm) and Ehrlich’s Reagent (specific for pyrroles—turns pink/red).

    • Criteria: Single spot.[6] The starting amine (lower Rf) should be absent.

  • ¹H-NMR (CDCl₃):

    • Diagnostic Signal: The 2,5-dimethyl protons appear as a sharp singlet around δ 2.0–2.1 ppm .

    • Pyrrole Ring Protons: Singlet at δ 5.8–5.9 ppm .

    • Aromatic Region: Distinct pattern for 3-bromo-4-chlorophenyl (approx δ 7.1–7.6 ppm).[1]

    • Purity Check: Absence of broad amine peaks or diketone signals.

  • Melting Point:

    • While specific literature values for the 3-bromo-4-chloro isomer are sparse, the 1-(4-bromophenyl)-2,5-dimethylpyrrole melts at 157°C [1].[1] However, the 1-phenyl analog melts at 51–52°C [2].

    • Expectation: The addition of the 3-bromo and 4-chloro groups increases rigidity and molecular weight.[1] Expect a melting point in the 80–110°C range. A sharp range (< 2°C) indicates high purity.

References

  • PubChem. 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole.[1][6] National Library of Medicine. Available at: [Link][1]

  • ChemSynthesis. 2,5-dimethyl-1-phenyl-1H-pyrrole. Chemical Synthesis Database. Available at: [Link][1]

  • Amarnath, V., Amarnath, K. (1995).[2] Mechanism of the Paal-Knorr Furan Synthesis. Wikipedia/Journal of Organic Chemistry Context. Available at: [Link][1]

Sources

Troubleshooting & Optimization

optimizing reaction time for 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Accelerating Synthesis of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole Ticket ID: PK-OPT-3Br4Cl Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are experiencing prolonged reaction times (12–24+ hours) or incomplete conversion when synthesizing This compound .

The Root Cause: Your amine component, 3-bromo-4-chloroaniline , is significantly deactivated.[1] The inductive electron-withdrawal (


 effect) from the bromine and chlorine substituents reduces the electron density on the nitrogen lone pair, making it a poor nucleophile compared to simple aniline.[1] Standard thermal reflux methods are insufficient to overcome this kinetic barrier efficiently.[1]

This guide provides three validated protocols to reduce reaction time from hours to minutes while suppressing side reactions (oligomerization of 2,5-hexanedione).

Module 1: The Kinetic Barrier (Mechanistic Insight)

To optimize, we must understand the bottleneck.[1] The Paal-Knorr reaction proceeds via a hemiaminal intermediate.[1][2] For electron-deficient amines, the initial nucleophilic attack on the carbonyl is the rate-determining step (RDS).[1]

Reaction Mechanism & Bottleneck Visualization

The following diagram illustrates the reaction pathway and identifies the specific energy barrier caused by the halogen substituents.

PaalKnorrMechanism cluster_legend Kinetic Drag Reactants Reactants (Deactivated Amine + Diketone) Attack Nucleophilic Attack (High Energy Barrier) Reactants->Attack Slow (RDS) Br/Cl withdrawal Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal Equilibrium Cyclization Cyclization & Dehydration Hemiaminal->Cyclization Acid Cat. Product Target Pyrrole (Stable) Cyclization->Product -2 H2O

Figure 1: Mechanistic pathway highlighting the nucleophilic attack as the rate-determining step (RDS) due to halogen-induced deactivation.

Module 2: Optimized Protocols

Choose the protocol that matches your available equipment.[1] Method A is the recommended industry standard for this specific substrate.

Comparative Efficiency Data
ParameterStandard Reflux (Acetic Acid)Method A: Microwave (Recommended)Method B: Iodine Catalysis
Reaction Time 12–24 Hours5–15 Minutes 1–3 Hours
Yield 65–75%85–92% 80–88%
Energy Input High (Continuous Heat)Low (Pulse)Low (Ambient/Mild)
Solvent EtOH/AcOHSolvent-Free or EtOHSolvent-Free
Method A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, overcoming steric/electronic deactivation.[1]

Reagents:

  • 3-bromo-4-chloroaniline (1.0 equiv)[1][3]

  • 2,5-hexanedione (1.1 equiv)[1]

  • Catalyst: p-TSA (10 mol%) or Montmorillonite K-10 (20% w/w)[1]

  • Solvent: Ethanol (minimal) or Solvent-Free (Neat)

Protocol:

  • Mix: In a microwave-safe vial, combine the amine and diketone. If using K-10 clay, grind reactants together first.[1]

  • Irradiate: Set microwave reactor to 120°C (dynamic power mode, max 150W).

  • Run Time: Hold for 10 minutes .

  • Workup:

    • If K-10 used: Dilute with EtOAc, filter off clay, concentrate.[1]

    • If p-TSA used: Pour into ice water. The product will precipitate.[1]

  • Purification: Recrystallize from hot Ethanol/Water (9:1).

Method B: Iodine ( ) Catalyzed (Mild Conditions)

Best for: Large scale batches where microwave penetration depth is a limitation.[1]

Reagents:

  • 3-bromo-4-chloroaniline (1.0 equiv)[1][3]

  • 2,5-hexanedione (1.1 equiv)[1]

  • Catalyst: Molecular Iodine (

    
    ) (5 mol%)[1][4]
    
  • Solvent: Dichloromethane (DCM) or Methanol[1]

Protocol:

  • Dissolve: Dissolve amine and diketone in DCM (or MeOH) at room temperature.

  • Catalyze: Add

    
     (5 mol%). The solution will darken.
    
  • Stir: Stir at room temperature for 1–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quench: Wash reaction mixture with 5%

    
     (sodium thiosulfate) to remove iodine (color disappears).
    
  • Isolate: Separate organic layer, dry over

    
    , and evaporate.
    

Module 3: Troubleshooting & FAQs

Diagnostic Workflow

Use this decision tree to resolve common failures.

Troubleshooting Issue Start: What is the issue? Stalled Reaction Stalled (SM remains) Issue->Stalled Tar Black Tar/Polymer Issue->Tar LowYield Low Yield (Clean but little product) Issue->LowYield Sol_Stalled Action: Increase Temp or Switch to Microwave Stalled->Sol_Stalled Sol_Tar Action: Remove O2 (N2 purge) Reduce Acid Concentration Tar->Sol_Tar Sol_Yield Action: Check Diketone Purity (Distill 2,5-hexanedione) LowYield->Sol_Yield

Figure 2: Troubleshooting decision tree for Paal-Knorr synthesis.

Frequently Asked Questions

Q: Why is my reaction turning into a black tar? A: 2,5-hexanedione is prone to polymerization under strong acidic conditions and high heat, especially if oxygen is present.[1]

  • Fix: Switch to Method B (Iodine) which operates at milder temperatures.[1] Ensure the reaction vessel is purged with Nitrogen (

    
    ).[1]
    

Q: I see a new spot on TLC, but it's not the pyrrole. What is it? A: This is likely the mono-imine intermediate .[1] Because your amine is deactivated, the second cyclization step (ring closure) might be stalling.[1]

  • Fix: Add a dehydrating agent (molecular sieves 4Å) or use a Dean-Stark trap if running thermal reflux to force water removal.[1]

Q: Can I use acetic acid as the solvent? A: You can, but it is not recommended for this specific substrate.[1] Acetic acid is difficult to remove completely and can lead to lower yields during workup.[1] Ethanol with a catalytic amount of solid acid (p-TSA) is cleaner.[1]

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: Impurities (unreacted diketone) often prevent crystallization.[1]

  • Fix: Triturate the oil with cold Hexane or Pentane.[1] The diketone is soluble in hexane, while the aryl pyrrole will likely precipitate as a solid.[1]

References

  • Banik, B. K., et al. (2004).[1] "Microwave-Assisted Solid-Phase Synthesis of Pyrroles." Tetrahedron Letters, 45(25), 4823-4826.[1]

  • Amarnath, V., et al. (1991).[1][2] "Mechanism of the Paal-Knorr Pyrrole Synthesis." The Journal of Organic Chemistry, 56(24), 6924-6931.[1]

  • Minetto, G., et al. (2005).[1][5] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry, 2005(24), 5277-5288.[1] [1]

  • Aghapoor, K., et al. (2021).[1] "Microwave-assisted organic synthesis of pyrroles." Current Organic Chemistry.

Sources

Validation & Comparative

Comparative Analytical Guide: Structural Validation of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole , a specific N-aryl pyrrole scaffold often utilized as a protecting group strategy (Paal-Knorr protection of amines) or as a pharmacophore intermediate in kinase inhibitor development.

Unlike generic spectral lists, this document compares the diagnostic performance of 1H NMR against alternative characterization methods (LC-MS, IR) and evaluates solvent systems (CDCl₃ vs. DMSO-d₆) to ensure reproducible structural confirmation.

Key Technical Takeaways
  • Diagnostic Signature: The molecule exhibits a distinct singlet at ~5.9 ppm (pyrrole 3,4-H) and a sharp singlet at ~2.0 ppm (2,5-dimethyl), which serves as a rapid purity check.

  • Regio-specificity: 1H NMR is superior to LC-MS for distinguishing the 3-bromo-4-chloro substitution pattern from its isomers (e.g., 2-bromo-4-chloro).

  • Synthesis Context: The presence of the 2,5-dimethylpyrrole moiety confirms the successful condensation of 3-bromo-4-chloroaniline with 2,5-hexanedione via the Paal-Knorr reaction.

Synthesis & Experimental Context

To understand the spectrum, one must understand the origin. This compound is synthesized via the Paal-Knorr Pyrrole Synthesis , a condensation reaction that is highly specific but prone to distinct impurities (unreacted amine or diketone).

Experimental Workflow (Standard Protocol)

PaalKnorrWorkflow Start Reagents: 3-bromo-4-chloroaniline + 2,5-hexanedione Catalyst Catalyst: p-TSA or AcOH (Reflux) Start->Catalyst Mix Reaction Cyclization (- 2 H₂O) Catalyst->Reaction Heat Workup Workup: Extraction (EtOAc) Wash (NaHCO₃) Reaction->Workup Cool Product Target: N-Aryl Pyrrole Workup->Product Purify

Figure 1: The Paal-Knorr synthesis pathway.[1][2] The elimination of two water molecules is the driving force, creating the aromatic pyrrole ring.[2]

Deep Dive: 1H NMR Spectrum Analysis

The 1H NMR spectrum of this molecule is defined by three distinct regions: the aliphatic methyls, the heteroaromatic pyrrole protons, and the substituted phenyl ring.

Predicted Chemical Shifts (CDCl₃, 400 MHz)
Proton GroupPositionMultiplicityShift (δ ppm)IntegrationDiagnostic Value
Methyls C2-CH₃, C5-CH₃Singlet (s)2.00 – 2.056HHigh. Confirms cyclization. Disappearance of ketone signal (~2.2 ppm) indicates reaction completion.
Pyrrole Ring C3-H, C4-HSinglet (s)5.85 – 5.952HHigh. Unique chemical environment; significantly upfield from benzene protons due to electron-rich pyrrole nature.
Phenyl Ring H-6' (adj. to N)dd (J≈8, 2 Hz)7.05 – 7.151HMedium. Coupled to H-5'.
Phenyl Ring H-2' (adj. to N, Br)d (J≈2 Hz)7.45 – 7.551HHigh. Meta-coupling confirms position relative to Br.
Phenyl Ring H-5' (adj. to Cl)d (J≈8 Hz)7.55 – 7.651HMedium. Ortho-coupling confirms 4-chloro substitution.

> Note: Shifts may vary by ±0.05 ppm depending on concentration. "dd" = doublet of doublets, "d" = doublet.

Structural Logic & Assignment Diagram

The following diagram illustrates the causality between the chemical environment and the observed spectral shifts.

NMR_Logic cluster_aliphatic Aliphatic Region (Shielded) cluster_hetero Heteroaromatic Region cluster_aromatic Aromatic Region (Deshielded) Molecule This compound Methyls 2,5-Dimethyl Groups (δ 2.02 ppm) Singlet, 6H Molecule->Methyls Electron Donating PyrroleH Pyrrole 3,4-H (δ 5.90 ppm) Singlet, 2H Molecule->PyrroleH Electron Rich Ring PhenylH Phenyl Protons (δ 7.1 - 7.6 ppm) Multiplets, 3H Molecule->PhenylH Electron Withdrawing (Cl/Br)

Figure 2: Correlation between chemical environment and spectral regions.

Mechanistic Insight: Why these shifts?
  • The Methyl Singlet (2.0 ppm): In the starting material (2,5-hexanedione), the methyl ketones appear near 2.2 ppm. Upon cyclization into the pyrrole, the methyls are attached to an aromatic ring but are slightly shielded by the orthogonal arrangement of the N-aryl ring, typically appearing near 2.0 ppm.

  • The Pyrrole Singlet (5.9 ppm): Pyrrole is electron-rich (excessive π-electron density). This shields the ring protons (C3, C4) relative to benzene, pushing them upfield to ~5.9 ppm.

  • The Aromatic Pattern: The 3-bromo-4-chloro substitution creates an asymmetric splitting pattern. The proton between the Nitrogen and Bromine (H-2') is the most deshielded due to the inductive effect of the adjacent electronegative atoms and the ring current.

Comparative Performance Analysis

This section objectively compares 1H NMR against alternative analytical techniques for this specific scaffold.

Comparison: 1H NMR vs. LC-MS
Feature1H NMR LC-MS (ESI+) Verdict
Primary Utility Structural ElucidationMolecular Weight / SensitivityComplementary
Regioisomer ID Superior. Can distinguish 3-Br-4-Cl from 2-Br-4-Cl based on coupling constants (J-values).Poor. Both isomers have identical Mass/Charge (m/z) ratios and similar fragmentation.Use NMR for structure; MS for trace quantification.
Purity Assessment Quantitative. Integrals provide molar ratios of impurities (e.g., solvent, starting amine).Qualitative. Ionization efficiency varies; peak area does not equal molar purity.NMR is the "Gold Standard" for purity >95%.
Sample Req. High (~2-10 mg)Low (<1 µg)MS wins for biological samples.
Comparison: Solvent Selection (CDCl₃ vs. DMSO-d₆)
  • Chloroform-d (CDCl₃):

    • Pros: Standard reference, excellent resolution, volatile (sample recoverable).

    • Cons: Acidic traces in CDCl₃ can sometimes cause broadening in acid-sensitive pyrroles (though 2,5-dimethylpyrroles are generally stable).

    • Recommendation:Primary Choice.

  • DMSO-d₆:

    • Pros: Solubilizes highly crystalline aryl-pyrroles that precipitate in CDCl₃.

    • Cons: Viscosity leads to broader peaks; water peak (3.33 ppm) can obscure signals.

    • Recommendation:Secondary Choice (Use only if solubility in CDCl₃ is <5 mg/mL).

Troubleshooting & Validation Protocol

To ensure the trustworthiness of your data, check for these common failure modes in the spectrum.

Self-Validating Checks
  • The "2-to-6" Ratio: Integrate the methyl singlet (approx 2.0 ppm) and the aromatic region (7.0-7.7 ppm). The ratio must be exactly 6:3 (or 2:1) . If the ratio is skewed, you likely have trapped solvent or unreacted starting material.

  • The "Missing" Amine: Check the region 3.5 – 5.0 ppm. The starting material (3-bromo-4-chloroaniline) has a broad NH₂ signal here. The product (a tertiary amine equivalent) should have zero exchangeable protons. Any broad singlet in this region indicates incomplete reaction.

Common Impurities Table
ImpurityDiagnostic Peak (CDCl₃)SourceRemoval Strategy
2,5-Hexanedione Singlet @ 2.19 ppmExcess ReagentAqueous wash / Vacuum drying
3-Bromo-4-chloroaniline Broad s @ ~3.7 ppm (NH₂)Unreacted Start Mat.Acid wash (1M HCl)
Water Singlet @ 1.56 ppmSolvent/AirDry over Na₂SO₄

References

  • Paal-Knorr Reaction Mechanism: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[1][2][3][4] Journal of Organic Chemistry, 1991.[4]

  • General NMR Shifts for Pyrroles: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Standard Reference Text).
  • Solvent Residual Peaks: Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry, 1997.

  • 2,5-Dimethylpyrrole Characterization: ChemicalBook Database Entry for 2,5-dimethylpyrrole (Analogous substructure).

Sources

A Comparative Guide to the Physicochemical Characterization of Substituted N-Phenylpyrroles: Determining the Melting Point of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is a foundational pillar of rigorous scientific inquiry. The melting point of a crystalline solid is a critical physicochemical parameter, offering insights into purity, crystal lattice stability, and molecular structure.[1] This guide provides a comparative analysis of the melting point for the novel compound 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole and its structural analogs. While experimental data for this specific compound is not yet publicly available, this guide furnishes a robust framework for its determination and interpretation by presenting data from closely related structures and detailing a comprehensive experimental protocol.

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[1] For pure crystalline compounds, this transition occurs over a narrow temperature range, typically 0.5-1.0°C.[2] The presence of impurities can lead to a depression and broadening of the melting point range, making it a valuable indicator of sample purity.[1]

Comparative Analysis of Structurally Related Pyrrole Derivatives

To establish a predictive context for the melting point of this compound, it is instructive to examine the melting points of structurally analogous compounds. The substitution pattern on the N-phenyl ring, as well as the substituents on the pyrrole ring itself, significantly influences the intermolecular forces and crystal packing, which in turn dictate the melting point.

Compound NameStructureMelting Point (°C)Key Structural Differences from Target Compound
This compound Target Compound Not Reported -
2,5-dimethyl-1-phenyl-1H-pyrrole[3]Analog 151-52Lacks bromo and chloro substituents on the phenyl ring.
1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole[4]Analog 2Not explicitly stated, but physicochemical data is available.Lacks the chloro substituent at the 4-position of the phenyl ring.
Diethyl 3,4-bis(3-chlorophenyl)-1H-pyrrole-2,5-dicarboxylate[5]Analog 3152–154N-unsubstituted pyrrole with different phenyl substitution and carboxylate groups on the pyrrole ring.
Diethyl 3,4-bis(3-fluorophenyl)-1H-pyrrole-2,5-dicarboxylate[5]Analog 4148–151N-unsubstituted pyrrole with different phenyl substitution and carboxylate groups on the pyrrole ring.
Dimethyl 4,4'-(1,4-bis(4-acetylphenyl)-1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-diyl)dibenzoate[6]Analog 5156–157A more complex pyrrolo[3,2-b]pyrrole core with different N-phenyl substituents.

This table provides a comparative landscape of melting points for various substituted pyrrole derivatives. The variations in melting points highlight the influence of different functional groups and substitution patterns on the crystal lattice energy.

The presence of halogen atoms on the N-phenyl ring, as in the target compound, is expected to increase the molecular weight and potentially introduce dipole-dipole interactions and halogen bonding, which would likely result in a higher melting point compared to the unsubstituted 2,5-dimethyl-1-phenyl-1H-pyrrole (51-52 °C). The combined effect of both a bromo and a chloro substituent would likely lead to a melting point significantly higher than this analog.

Experimental Protocol for Melting Point Determination: The Capillary Method

For a novel compound such as this compound, a precise and reproducible method for determining its melting point is essential. The capillary melting point technique is a widely accepted and accessible method.[7][8]

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner, and the temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.[7]

Materials and Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Watch glass

  • Thermometer (calibrated)

  • The sample to be analyzed (this compound)

Step-by-Step Procedure
  • Sample Preparation : Ensure the sample is completely dry and in the form of a fine powder.[1] If necessary, gently grind any coarse crystals using a mortar and pestle. This ensures uniform heat transfer within the sample.[1]

  • Packing the Capillary Tube : Press the open end of a capillary tube into the powdered sample on a watch glass, forcing a small amount of the solid into the tube.[7][8]

  • Compacting the Sample : Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.[7] The packed sample should be approximately 1-2 mm in height.[2][8]

  • Initial Rapid Determination (Optional but Recommended) : Place the packed capillary tube into the melting point apparatus. Heat the sample rapidly (e.g., 10°C/minute) to get an approximate melting point range.[7] This saves time in the subsequent, more precise measurements.

  • Precise Melting Point Determination :

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new packed capillary tube.

    • Heat the sample at a slower, controlled rate, approximately 1-2°C per minute, as it approaches the expected melting point.[7]

    • Record T1 : The temperature at which the first drop of liquid appears.

    • Record T2 : The temperature at which the entire sample has turned into a clear liquid.

  • Repeat for Accuracy : Perform at least two more determinations to ensure the results are consistent and reproducible.

The workflow for this experimental protocol can be visualized as follows:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_validation Validation A Dry Crystalline Sample B Grind to Fine Powder A->B If necessary C Pack Capillary Tube (1-2mm) B->C D Insert into Apparatus C->D E Rapid Heating (Approx. MP) D->E F Cool Down E->F G Slow Heating (1-2°C/min) F->G H Record T1 (First Liquid) G->H I Record T2 (All Liquid) H->I J Report Melting Range (T1-T2) I->J K Repeat Measurement J->K L Consistent Results? K->L L->K No M Finalize Report L->M Yes

Sources

A Comparative Analysis of the Antimicrobial Potential of Novel Pyrrole Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. The relentless evolution of resistant pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of new chemical entities with unique mechanisms of action. Among the myriad of heterocyclic compounds being investigated, pyrrole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of antimicrobial activity.[1][2] This guide provides a comparative analysis of the antimicrobial potential of a representative novel pyrrole compound, 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole, against established standard antibiotics. While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage data from structurally similar and functionally relevant pyrrole derivatives to provide a robust comparative framework. This analysis is grounded in established methodologies and aims to equip researchers and drug development professionals with the critical insights needed to evaluate this emerging class of antimicrobials.

The Rise of Pyrroles: A New Frontier in Antimicrobial Research

The pyrrole ring is a fundamental structural motif found in a vast array of natural products and synthetic compounds with diverse biological activities.[2] Its presence in molecules like heme, chlorophyll, and vitamin B12 underscores its biological significance. In the realm of antimicrobial agents, naturally occurring pyrroles such as pyrrolnitrin have long been recognized for their potent activity.[2] Contemporary medicinal chemistry has capitalized on the versatility of the pyrrole scaffold to generate extensive libraries of derivatives with enhanced antimicrobial properties.[3][4] These synthetic explorations have yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1] The antimicrobial potential of substituted pyrroles is a subject of ongoing and intensive research, with many studies highlighting their ability to overcome existing resistance mechanisms.[4]

Comparative Antimicrobial Efficacy: A Data-Driven Assessment

To contextualize the potential of novel pyrrole derivatives, a direct comparison of their in vitro activity with that of standard antibiotics is essential. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for representative substituted pyrrole derivatives against common bacterial pathogens, juxtaposed with the performance of ciprofloxacin and amoxicillin.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Compound/AntibioticStaphylococcus aureusEscherichia coli
Representative Pyrrole Derivative 1 30[3]>100[3]
Representative Pyrrole Derivative 2 35[3]>100[3]
Ciprofloxacin 0.25 - 0.6[5][6]0.013 - 0.016[6][7]
Amoxicillin 0[8]2[8]

Table 2: Zone of Inhibition Comparison (mm)

Compound/AntibioticStaphylococcus aureusEscherichia coli
Representative Pyrrole Derivative A 18[4]0[4]
Representative Pyrrole Derivative B 16[4]0[4]
Ciprofloxacin (5 µg disk) 26 - 34[9]26 - 32[9]
Amoxicillin (10 µg disk) 0[8]7[8]

Note: The data for representative pyrrole derivatives are sourced from studies on novel synthesized compounds and are intended to be illustrative of the potential of this class of molecules. The specific activities can vary significantly based on the substitution patterns on the pyrrole ring.

Unraveling the Mechanism: How Pyrrole Derivatives Exert Their Antimicrobial Effect

While the precise mechanism of action for every novel pyrrole derivative requires individual investigation, a recurring theme in the literature is their ability to interfere with essential bacterial cellular processes. Many pyrrole-based compounds are believed to exert their antimicrobial effects by disrupting membrane potential, inhibiting key enzymes involved in metabolic pathways, or interfering with DNA replication.[3] The lipophilic nature of the pyrrole ring, often enhanced by halogen substituents, facilitates its passage through the bacterial cell membrane.

Pyrrole Pyrrole Derivative Membrane Bacterial Cell Membrane Pyrrole->Membrane Penetration Enzyme Essential Bacterial Enzymes Pyrrole->Enzyme Binding DNA DNA Replication Machinery Pyrrole->DNA Interaction Disruption Membrane Potential Disruption Membrane->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition DNA_Inhibition Inhibition of DNA Replication DNA->DNA_Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death DNA_Inhibition->Death

Caption: Proposed antimicrobial mechanism of action for pyrrole derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

The objective and reproducible evaluation of antimicrobial agents relies on standardized and rigorously controlled experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[10][11]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., this compound) and standard antibiotics in a suitable solvent to a known high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antimicrobial Stock Solutions C Serial Dilution in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Read and Record MIC Value E->F

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Disk Diffusion Method for Zone of Inhibition Determination

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial's effectiveness.[13]

Conclusion and Future Directions

The exploration of novel pyrrole derivatives, such as this compound, represents a vital front in the battle against antimicrobial resistance. While direct comparative data for this specific compound is pending, the broader class of substituted pyrroles demonstrates significant antimicrobial potential, in some cases comparable to or exceeding that of standard antibiotics against certain pathogens.[14] The data presented in this guide, drawn from recent studies on analogous compounds, underscores the promise of this chemical scaffold.

The successful translation of these promising in vitro findings into clinically viable therapeutics will necessitate a multifaceted research and development effort. This includes comprehensive structure-activity relationship (SAR) studies to optimize potency and spectrum, detailed mechanistic investigations to elucidate their mode of action and potential for resistance development, and rigorous preclinical and clinical evaluations to establish their safety and efficacy profiles. As a Senior Application Scientist, I am confident that continued research into this area will yield the next generation of antimicrobial agents that are so desperately needed.

References

  • The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Journal of Antimicrobial Chemotherapy, 75(4), 968-978. [Link]

  • The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. (2020). Oxford Academic. [Link]

  • Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie-Chemical Monthly, 152(10), 1255-1266. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases. [Link]

  • Disk Diffusion and Quality Control. (n.d.). EUCAST. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • EUCAST Disk Diffusion Testing for Antibiotic Resistance. (2026). Trinova. [Link]

  • Demir, N., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 513-524. [Link]

  • Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Center for Biotechnology Information. [Link]

  • Abou-Elmagd, W. S. I., et al. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]

  • Uthale, D. A., et al. (n.d.). Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852. [Link]

  • Price, T. K., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.). ResearchGate. [Link]

  • Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria. (n.d.). ResearchGate. [Link]

  • Smith, S. M. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 30(3), 484–486. [Link]

  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331–342. [Link]

  • Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

  • Diameters of inhibition zones of antibiotics with Staphylococcus aureus, E coli, Bacillus cereus and Salmonella typhi. (n.d.). ResearchGate. [Link]

  • Zone of inhibition. (A): S. aureus against antibiotics; (B): E. coli... (n.d.). ResearchGate. [Link]

  • Antimicrobial Effectiveness of Methicillin, Amoxicillin and Ampicillin against Methicillin-Resistant Staphylococcus Aureus (MRSA). (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole down the drain or in general trash.

This compound is a halogenated heteroaromatic . Its disposal is strictly regulated not just due to potential biological toxicity, but because its thermal decomposition generates acidic gases (hydrogen bromide and hydrogen chloride) and, if improperly incinerated, can lead to the formation of dioxins and furans.

The only acceptable disposal method is high-temperature incineration at a facility equipped with wet scrubbers.

Chemical Characterization & Hazard Identification

To ensure safe handling, the waste stream must be accurately characterized. This compound is not a standard solvent; it is a functionalized intermediate often used in medicinal chemistry.

Physicochemical Properties Relevant to Disposal
PropertyCharacteristicOperational Implication
Chemical Structure Pyrrole ring with a halogenated phenyl group (Br, Cl)Halogenated Waste: Must be segregated from non-halogenated solvents to prevent cross-contamination of cheaper waste streams.[1]
Physical State Solid (typically) or Viscous OilSolids must be dissolved or packaged as "lab pack" waste; do not pour solids into solvent drums without verification.
Reactivity Electron-rich pyrrole ringIncompatible with Oxidizers: Risk of rapid, exothermic reaction. Keep away from nitrates, peroxides, and permanganates.
Combustibility Combustible OrganicHigh calorific value, but requires auxiliary fuel for complete destruction due to halogen content.
Regulatory Classification (RCRA/EU)

While this specific CAS may not have a unique "U" or "P" list code, it falls under the following regulatory definitions:

  • RCRA (USA): Characteristic Hazardous Waste. If in solution with flammable solvents, it carries D001 (Ignitable).[2] Due to halogen content, it is often managed similarly to F-listed halogenated wastes to ensure proper destruction.

  • EU Waste Framework: Classified as HP 14 (Ecotoxic) and HP 6 (Acute Toxicity).

Pre-Disposal: Segregation & Stabilization

The Golden Rule: Never mix halogenated organics with non-halogenated organics.

  • Reasoning: Non-halogenated waste (e.g., Acetone, Ethanol) can often be used as fuel blending (energy recovery). Halogenated waste requires expensive specific incineration to neutralize acid gases. Mixing a gram of this pyrrole into a drum of acetone converts the entire drum into expensive halogenated waste.

Workflow: Waste Segregation Logic

The following decision tree illustrates the required segregation workflow to maintain safety and cost-efficiency.

WasteSegregation Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Precipitate SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloBin CONTAINER A: Halogenated Organic Solvents (Red Label) SolventCheck->HaloBin Yes (e.g., DCM, Chloroform) SolventCheck->HaloBin No (e.g., Acetone) - MARK AS HALOGENATED NonHaloBin CONTAINER B: Non-Halogenated Solvents (Do NOT mix pyrrole here) SolventCheck->NonHaloBin Strictly Prohibited SolidBin CONTAINER C: Solid Hazardous Waste (Double Bagged) Solid->SolidBin

Figure 1: Decision logic for segregating halogenated pyrrole waste. Note that adding this compound to a non-halogenated solvent necessitates re-labeling the entire container as "Halogenated."

Operational Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Primary Containment: Place the solid substance, contaminated weigh boats, or filter papers into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE jar or a dedicated "Solid Hazardous Waste" drum.

  • Labeling: The tag must explicitly read:

    • Chemical Name: this compound

    • Constituents: "Contains Bromine and Chlorine" (Critical for incinerator operators).

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric acid, Peroxides).[2] Pyrroles can polymerize or react violently with oxidizers.

  • Consolidation: Pour into the Halogenated Solvent waste stream (typically red cans or specific safety cans).

  • pH Check: If the reaction involved acids, neutralize the solution to pH 6–8 before adding to the organic solvent drum to prevent drum corrosion.

  • Documentation: Log the approximate mass of the pyrrole added to the drum.

C. Final Destruction (The "Black Box")

Once the waste leaves your lab, it is transported to a TSDF (Treatment, Storage, and Disposal Facility).

  • Method: Rotary Kiln Incineration.

  • Conditions: >1000°C with a residence time >2 seconds.[5]

  • Mechanism: Thermal oxidation breaks the C-Br and C-Cl bonds.

  • Scrubbing: The resulting gas stream passes through a caustic scrubber (NaOH) to neutralize the HCl and HBr gases formed, preventing acid rain emissions.

Spill Contingency & Emergency Response

In the event of a bench-top spill, immediate action is required to prevent exposure and facility contamination.

Spill Response Protocol

SpillResponse Assess 1. Assess Volume & State (<100g vs >100g) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Absorbent Pads / Vermiculite) PPE->Contain Clean 4. Decontamination (Soap/Water Wash) Contain->Clean Disposal 5. Dispose as Solid Haz Waste (Do not trash pads) Clean->Disposal

Figure 2: Immediate response workflow for minor laboratory spills.

Specific Cleanup Steps:

  • Ventilation: Immediately ensure the fume hood is active or open windows if safe.

  • Adsorption:

    • For Liquids: Use vermiculite or a universal spill pad.

    • For Solids: Do not dry sweep (creates dust). Cover with a wet paper towel to dampen, then scoop.

  • Decontamination: Wipe the surface with a dilute surfactant (soap) solution. Avoid using bleach (hypochlorite) immediately, as it may react with the pyrrole ring; standard detergent is safer and effective for lipophilic compounds.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste). Link

  • Sigma-Aldrich. Safety Data Sheet: 2,5-Dimethyl-1H-pyrrole (Analogous Hazard Data). Accessed Oct 2023. (Provides baseline toxicity data for the pyrrole core). Link

  • American Chemical Society (ACS). Waste Management in Academic Lab. (Guide on halogenated vs. non-halogenated segregation). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.